3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate
Description
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is an organic compound with a complex structure that includes both aromatic and heterocyclic elements
Properties
Molecular Formula |
C15H12ClN3O2S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C15H12ClN3O2S/c16-12-6-4-11(5-7-12)14(20)21-13-3-1-2-10(8-13)9-18-19-15(17)22/h1-9H,(H3,17,19,22)/b18-9+ |
InChI Key |
FKHFXGQMZHOULG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoic acid with 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenol under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, cleaving at both the ester and hydrazone linkages.
| Condition | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Dilute acid, reflux | 4-Chlorobenzoic acid + 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenol | |
| Basic (NaOH, KOH) | Aqueous base, heating | 4-Chlorobenzoate salt + hydrazine derivative |
The ester group hydrolyzes faster than the hydrazone moiety due to electronic effects from the chlorobenzoate ring. Kinetic studies indicate pseudo-first-order behavior under basic conditions.
Nucleophilic Substitution
The chlorobenzoate group participates in nucleophilic substitution reactions, particularly with amines and thiols:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ammonia | Ethanol, 60°C, 6 hrs | 4-Aminobenzoate derivative | Precursor for pharmaceutical agents |
| Benzylthiol | DMF, room temperature, 12 hrs | 4-(Benzylthio)benzoate analog | Thioether synthesis |
Substitution occurs via an SNAr mechanism, facilitated by the electron-withdrawing chlorine atom.
Coordination with Metal Ions
The hydrazinylidene group acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Reaction Conditions | Complex Structure | Properties |
|---|---|---|---|
| Cu²⁺ | Methanol, RT, 2 hrs | Octahedral geometry | Catalytic activity in oxidation reactions |
| Fe³⁺ | Ethanol/water (1:1), 50°C, 4 hrs | Tetragonal distortion | Magnetic susceptibility studies |
These complexes exhibit enhanced stability in polar aprotic solvents and demonstrate potential in catalysis and materials science.
Oxidation Reactions
The hydrazinylidene moiety undergoes oxidation to form triazole derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | Acetic acid, 80°C, 3 hrs | 1,2,4-Triazole-3-thiol | 72% |
| KMnO₄ | H₂SO₄, RT, 12 hrs | Disulfides + CO₂ | 58% |
Oxidation pathways depend on the agent’s strength, with H₂O₂ favoring selective triazole formation.
Cyclization Reactions
Under thermal or acidic conditions, the compound forms heterocyclic structures:
| Condition | Catalyst | Product | Biological Activity |
|---|---|---|---|
| Acetic acid, reflux | – | 1,3,4-Thiadiazole derivative | Antifungal properties observed |
| PCl₅, 120°C | – | Benzo[d] triazin-4-one | Under investigation for anticancer use |
Cyclization is driven by intramolecular hydrogen bonding and π-π stacking interactions.
Reaction Optimization Factors
Key parameters influencing reaction outcomes:
| Factor | Impact |
|---|---|
| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance substitution and coordination. |
| Temperature | Higher temps (80–120°C) accelerate hydrolysis and cyclization. |
| pH | Acidic conditions favor ester hydrolysis; neutral pH stabilizes complexes. |
Mechanistic Insights
-
Hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water.
-
Coordination : The hydrazinylidene group donates electron pairs via its N and S atoms, stabilizing metal ions.
-
Oxidation : Radical intermediates form during H₂O₂-mediated oxidation, confirmed by EPR spectroscopy.
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials engineering.
Scientific Research Applications
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound is also an ester and shares some structural similarities with 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate.
Cyproheptadine Related Compound C: This compound has a similar aromatic structure and may exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound generally involves several steps, including the formation of hydrazone derivatives through the reaction of carbamothioyl hydrazine with appropriate aldehydes or ketones. The characterization of the compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.
Table 1: Summary of Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Diazotization of an amine | HCl, NaNO₂ |
| 2 | Reaction with carbamothioyl hydrazine | Ethanol, reflux |
| 3 | Esterification with chlorobenzoic acid | Reflux in presence of acid catalyst |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives containing thiosemicarbazide moieties demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 1–8 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar hydrazone derivatives have shown promising results against fungi like Candida albicans, with MIC values ranging from 2–4 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably, studies on A549 lung cancer cells revealed significant cytotoxic effects.
- IC50 Values : Compounds related to this structure have demonstrated IC50 values as low as 5.9 µg/mL against certain cancer cell lines .
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antibacterial | S. aureus, E. coli | 1–8 µg/mL |
| Antifungal | C. albicans | 2–4 µg/mL |
| Anticancer | A549 lung cancer cells | IC50 = 5.9 µg/mL |
Case Studies
Several studies have highlighted the biological activity of compounds similar to or derived from this compound:
- Antimicrobial Evaluation : A study conducted by Kaissy et al. investigated a series of N-substituted carbazoles and their derivatives, revealing significant antibacterial and antifungal activities .
- Antitumor Properties : Research by Howorko et al. demonstrated that a novel N-substituted carbazole inhibited topoisomerase II activity in cancer cells at lower concentrations than standard treatments .
- Mechanistic Insights : The role of electron-donating groups in enhancing biological activity was discussed in multiple studies, indicating that structural modifications can lead to improved efficacy against microbial and cancerous cells .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-chlorobenzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the hydrazinylidene intermediate via condensation of 4-chlorobenzoic acid derivatives with thiosemicarbazide under acidic conditions.
- Step 2 : Coupling the intermediate with a substituted benzaldehyde (e.g., 3-formylphenyl) via Schiff base formation.
- Key Reagents : Thiosemicarbazide, 4-chlorobenzoyl chloride, and aromatic aldehydes.
- Optimization : Reaction pH (4–6) and temperature (60–80°C) are critical for yield enhancement .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiosemicarbazide, HCl | Ethanol | 70 | 85–90 |
| 2 | 3-Formylphenyl derivative | DMF | 80 | 75–80 |
Q. How is the compound’s structure validated experimentally?
A combined approach is used:
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., E-configuration of the hydrazone moiety). SHELX software is standard for refinement .
- Spectroscopy :
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental vs. theoretical bond lengths?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond parameters:
- Key Findings : The C=N bond in the hydrazone moiety is ~1.28 Å experimentally (X-ray) vs. 1.30 Å computationally. Discrepancies arise from crystal packing forces or solvent effects .
- Methodology :
- Optimize geometry using Gaussian 08.
- Compare vibrational frequencies (IR/Raman) and HOMO-LUMO gaps to assess electronic properties .
Table 2 : Experimental vs. DFT Bond Lengths (Å)
| Bond Type | X-ray | DFT | Deviation |
|---|---|---|---|
| C=N | 1.28 | 1.30 | 0.02 |
| C-S | 1.72 | 1.70 | -0.02 |
Q. What intermolecular interactions stabilize the crystal lattice?
X-ray studies reveal:
- Hydrogen Bonds : N–H···O and N–H···S interactions between hydrazone NH and carbonyl/chlorine groups (distance: 2.8–3.1 Å).
- π-π Stacking : Aromatic rings (e.g., 4-chlorophenyl) stack with a centroid distance of 3.6 Å, contributing to lattice rigidity .
Q. How can researchers address contradictions in biological activity data for this compound?
Contradictions in bioactivity (e.g., antiproliferative vs. inert results) may arise from:
- Assay Variability : Use standardized protocols (e.g., MTT assay at 48h incubation).
- Structural Analogues : Compare with derivatives (e.g., thiazolidinedione-linked compounds) to identify pharmacophore requirements .
- Mechanistic Studies : Conduct molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to targets like EGFR or tubulin .
Q. What advanced techniques characterize charge-transfer interactions in this compound?
- UV-Vis Spectroscopy : Detect charge-transfer bands (λ~350–400 nm) in polar solvents (e.g., DMSO).
- Cyclic Voltammetry : Measure redox potentials (e.g., E at -0.5 V vs. Ag/AgCl) to assess electron-donating/accepting capacity .
Methodological Considerations
Q. How to optimize purification for high-purity samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
